![molecular formula C18H11ClF3N3O2 B10987173 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide](/img/structure/B10987173.png)
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide
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Overview
Description
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide is a complex organic compound that features a pyridazine ring substituted with a 2-chlorophenyl group and a 3,4,5-trifluorophenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the reaction of the pyridazine derivative with 3,4,5-trifluoroaniline in the presence of coupling agents like EDCI or DCC to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or trifluorophenyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Materials Science: The compound can be explored for its use in the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide
- 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide
Uniqueness
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide is unique due to the presence of both chlorophenyl and trifluorophenyl groups, which can impart distinct electronic and steric properties. These features can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Biological Activity
The compound 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C21H17ClN4O2
- Molecular Weight : 392.8 g/mol
- IUPAC Name : this compound
The structure includes a pyridazinone core with a chlorophenyl group and a trifluorophenyl substituent, which are critical for its biological activity.
Preliminary studies indicate that this compound may function as an enzyme inhibitor , potentially affecting pathways related to cell proliferation and apoptosis. The specific interactions with molecular targets are still under investigation, but it is suggested that the compound modulates key enzymes involved in cancer cell growth.
Anticancer Potential
Research has shown that compounds similar to this compound exhibit significant inhibitory effects on various cancer cell lines. For instance:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | A549 (lung cancer) | TBD | Enzyme inhibition |
Similar Compound 1 | A549 | 0.46 ± 0.02 | Apoptosis induction via mitochondrial pathway |
Similar Compound 2 | MCF-7 (breast cancer) | TBD | Bcl-2 inhibition |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation.
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds. One notable study assessed the effects of various pyridazine derivatives on the proliferation of human non-small cell lung cancer (NSCLC) A549 cells. Results indicated that modifications to the core structure could enhance anticancer potency:
- Compound with Bromo Substitution : Exhibited an IC50 of 0.46 µM against A549 cells.
- Compound with Fluoro Substitution : Showed an IC50 of 3.14 µM.
These studies highlight the importance of structural modifications in enhancing biological activity and suggest that similar strategies could be applied to optimize the efficacy of this compound.
Properties
Molecular Formula |
C18H11ClF3N3O2 |
---|---|
Molecular Weight |
393.7 g/mol |
IUPAC Name |
2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(3,4,5-trifluorophenyl)acetamide |
InChI |
InChI=1S/C18H11ClF3N3O2/c19-12-4-2-1-3-11(12)15-5-6-17(27)25(24-15)9-16(26)23-10-7-13(20)18(22)14(21)8-10/h1-8H,9H2,(H,23,26) |
InChI Key |
SSZQHBIETDVHGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C(=C3)F)F)F)Cl |
Origin of Product |
United States |
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